N-(2-Benzyloxynicotinoyl)glycine
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Overview
Description
2-[[2-(phenylmethoxy)pyridine-3-carbonyl]amino]acetic acid is an organic compound that features a pyridine ring substituted with a phenylmethoxy group and a carbonyl group, which is further linked to an aminoacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2-(phenylmethoxy)pyridine-3-carbonyl]amino]acetic acid typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-keto esters with aldehydes and ammonia.
Introduction of the Phenylmethoxy Group: The phenylmethoxy group can be introduced via nucleophilic substitution reactions, where a phenylmethanol derivative reacts with a suitable leaving group on the pyridine ring.
Formation of the Carbonyl Group: The carbonyl group can be introduced through oxidation reactions, such as the use of oxidizing agents like potassium permanganate or chromium trioxide.
Attachment of the Aminoacetic Acid Moiety: The final step involves the coupling of the aminoacetic acid moiety to the pyridine ring, which can be achieved through amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of 2-[[2-(phenylmethoxy)pyridine-3-carbonyl]amino]acetic acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[[2-(phenylmethoxy)pyridine-3-carbonyl]amino]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.
Substitution: The phenylmethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base or catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[[2-(phenylmethoxy)pyridine-3-carbonyl]amino]acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or ligand for studying biological processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 2-[[2-(phenylmethoxy)pyridine-3-carbonyl]amino]acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
2-[[2-(phenylmethoxy)pyridine-3-carbonyl]amino]acetic acid can be compared with similar compounds such as:
2-[[2-(methoxy)pyridine-3-carbonyl]amino]acetic acid: Lacks the phenyl group, which may affect its binding affinity and biological activity.
2-[[2-(phenylmethoxy)pyridine-3-carbonyl]amino]propionic acid: Contains a propionic acid moiety instead of aminoacetic acid, which may alter its chemical properties and reactivity.
2-[[2-(phenylmethoxy)pyridine-3-carbonyl]amino]benzoic acid: Features a benzoic acid moiety, potentially leading to different biological effects and applications.
Properties
CAS No. |
76980-26-2 |
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Molecular Formula |
C15H14N2O4 |
Molecular Weight |
286.28 g/mol |
IUPAC Name |
2-[(2-phenylmethoxypyridine-3-carbonyl)amino]acetic acid |
InChI |
InChI=1S/C15H14N2O4/c18-13(19)9-17-14(20)12-7-4-8-16-15(12)21-10-11-5-2-1-3-6-11/h1-8H,9-10H2,(H,17,20)(H,18,19) |
InChI Key |
MLECTERVGANSQP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC=N2)C(=O)NCC(=O)O |
Origin of Product |
United States |
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